Product packaging for Bleomycin B'1(Cat. No.:CAS No. 41138-54-9)

Bleomycin B'1

Cat. No.: B14663141
CAS No.: 41138-54-9
M. Wt: 1312.4 g/mol
InChI Key: NYJRSYHHHBHHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bleomycin B'1 is a glycopeptide antibiotic and chemotherapeutic agent derived from Streptomyces verticillus. It belongs to the bleomycin family, which includes structurally related compounds such as Bleomycin A2 and B2. This compound is characterized by its DNA-cleaving activity, mediated through a metal-dependent mechanism (typically iron or copper) that generates free radicals, leading to single- and double-strand DNA breaks . This mechanism underpins its clinical use in treating malignancies, including Hodgkin’s lymphoma, testicular cancer, and sclerotherapy for vascular lesions .

Structurally, this compound consists of a metal-binding domain, a DNA-binding region, and a disaccharide moiety critical for cellular uptake. Its specificity for tumor cells is attributed to reduced repair capacity in malignant tissues and the presence of bleomycin hydrolase, which inactivates the drug in normal cells .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H73N17O21S2 B14663141 Bleomycin B'1 CAS No. 41138-54-9

Properties

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-(4-carbamoyl-1,3-thiazol-2-yl)-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N17O21S2/c1-15-28(64-42(67-39(15)53)20(7-26(52)71)59-8-19(51)40(54)77)45(81)66-30(36(21-9-57-14-60-21)86-49-38(34(75)32(73)24(10-68)85-49)87-48-35(76)37(88-50(56)83)33(74)25(11-69)84-48)46(82)61-17(3)31(72)16(2)43(79)65-29(18(4)70)44(80)58-6-5-27-62-23(13-89-27)47-63-22(12-90-47)41(55)78/h9,12-14,16-20,24-25,29-38,48-49,59,68-70,72-76H,5-8,10-11,51H2,1-4H3,(H2,52,71)(H2,54,77)(H2,55,78)(H2,56,83)(H,57,60)(H,58,80)(H,61,82)(H,65,79)(H,66,81)(H2,53,64,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJRSYHHHBHHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N17O21S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1312.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41138-54-9
Record name Bleomycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041138549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bleomycin B’1 is typically produced through fermentation processes involving the bacterium Streptomyces verticillus. The fermentation broth is then subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the compound .

Industrial Production Methods

Industrial production of bleomycin B’1 involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation conditions, such as pH, temperature, and nutrient supply, are carefully controlled to optimize yield. The purification process often includes ion-exchange chromatography and high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Metal Ion Coordination and Oxygen Activation

Bleomycin B₁ forms a complex with Fe²⁺ or Co²⁺ ions, creating a metallo-enzyme. The metal-binding domain (pyrimidoblamic acid and β-hydroxyhistidine) coordinates the metal ion, enabling redox activity . Upon binding, the metal ion reacts with molecular oxygen, forming a hydroperoxide (OOH⁻) intermediate. This activated complex abstracts a hydrogen atom (H⁺) from the DNA backbone’s C4′ position, initiating a radical-mediated cleavage cascade .

Key Steps:

  • Metallo-BLM Formation :
    BLM-B₁+Fe²⁺Fe²⁺-BLM-B₁ complex\text{BLM-B₁} + \text{Fe²⁺} \rightarrow \text{Fe²⁺-BLM-B₁ complex}

  • Oxygen Activation :
    Fe²⁺-BLM-B₁+O₂Fe²⁺-BLM-B₁-OOH⁻\text{Fe²⁺-BLM-B₁} + \text{O₂} \rightarrow \text{Fe²⁺-BLM-B₁-OOH⁻}

  • Hydrogen Abstraction :
    Fe²⁺-BLM-B₁-OOH⁻+DNA-C4′-HC4′ radical+H₂O\text{Fe²⁺-BLM-B₁-OOH⁻} + \text{DNA-C4′-H} \rightarrow \text{C4′ radical} + \text{H₂O}

DNA Cleavage Mechanism

The C4′ radical undergoes β-elimination, breaking the C3′–C4′ and C1′–N glycosidic bonds. This generates 3′-phosphoglycolate and 5′-phosphate termini . Cleavage specificity occurs at 5′-GT* and 5′-GA* dinucleotides, particularly in telomeric regions .

Reaction Pathway:

  • Radical Formation :
    DNA-C4′-HFe²⁺-BLM-B₁-OOH⁻DNA-C4′\cdotp\text{DNA-C4′-H} \xrightarrow{\text{Fe²⁺-BLM-B₁-OOH⁻}} \text{DNA-C4′·}

  • β-Elimination :
    DNA-C4′\cdotpStrand scission\text{DNA-C4′·} \rightarrow \text{Strand scission}

Structural Determinants of Reactivity

The disaccharide moiety (L-gulose-mannose) enhances DNA binding via hydrogen bonding in the minor groove . NMR studies reveal that Zn²⁺-BLM-B₁ induces significant imino proton broadening in DNA, indicating strong binding and cleavage efficiency .

Table 1: NMR Shifts of DNA Imino Protons Bound to Zn²⁺-BLM Variants

BaseFree DNA (ppm)Zn²⁺-BLM-B₂ (Δδ)Zn²⁺-BLM-A₅ (Δδ)Zn²⁺-BLM-B₂ (Δδ)Zn²⁺-PEP (Δδ)
A1H87.930.00+0.01+0.010.00
G10H87.87−0.11−0.13−0.16−0.14
G2H87.79−0.04−0.04−0.06−0.05

(Data adapted from )

Analogues and Structural Modifications

Engineered variants like 6′-deoxy-BLM Z exhibit enhanced DNA cleavage due to optimized disaccharide interactions . The disaccharide’s role in stabilizing the metallo-BLM complex and facilitating hydrogen abstraction is critical for reactivity .

Experimental Evidence for Reaction Pathway

  • Base Propenal Release : Strand scission precedes propenal formation (t₁/₂ = 4.1 vs. 6.7 min), confirming a multi-step mechanism .

  • Rad51 Inhibition : Bleomycin B₁-induced DNA damage suppresses homologous recombination repair via Rad51 downregulation, exacerbating cytotoxicity .

Scientific Research Applications

Bleomycin is a cytotoxic antibiotic used in the treatment of various neoplasms, and it is commonly used in research to study pulmonary fibrosis (PF) in animal models . Research applications of bleomycin include studying its effects on drug efflux in the lungs, modeling pulmonary fibrosis, and investigating potential therapeutic interventions .

Scientific Research Applications

  • Pulmonary Fibrosis Models Bleomycin is frequently used to induce PF in mice, mimicking the biochemical, histological, and physiological changes observed in human PF . These models help researchers understand the mechanisms of lung injury, repair, and fibrosis . However, it's important to note that fibrosis in mice resolves, which means extrapolating data directly to humans can be problematic .
  • Drug Efflux Studies Bleomycin has been shown to increase the expression and activity of ATP-binding cassette transporters, such as permeability glycoprotein (P-gp) and breast cancer resistance protein (BCRP), in the lungs of mice . This effect is not observed in human idiopathic pulmonary fibrosis (IPF) lungs . This finding suggests that bleomycin-induced PF models may not be optimal for testing the efficacy of antifibrotic compounds that are substrates of ATP-binding cassette transporters .
  • Therapeutic Interventions Animal models using bleomycin are also employed to test potential therapeutic strategies. For instance, researchers have investigated the use of induced pluripotent stem cells to inhibit bleomycin-induced PF by reducing inflammatory responses and TGF-β1 signaling . Additionally, studies have explored the potential of vagotomy (severing the vagus nerve) to attenuate bleomycin-induced pulmonary fibrosis in mice .

Detailed Research Findings

  • Bleomycin-Induced Drug Efflux Studies have found that bleomycin upregulates the gene expression of Abcb1b and Abcg2, which encode P-gp and BCRP, respectively . Expression of these transporters was observed in macrophages (Cd68), alveolar type 2 epithelial (ATII) cells (Sftpc), endothelial cells (Pecam1), pericytes (Cspg4), and collagen-producing cells (Col1a1) .
  • Time-Dependent Effects In bleomycin-induced PF models, collagen expression peaks around day 28, while the expression of Abcb1b peaks around day 14 and declines by day 42 . Lung function, measured by pressure-volume curves, lung tissue elastance, and tissue damping, shows the most severe decline at day 28, with slight recovery by day 42 .
  • Comparison with Human IPF Unlike in bleomycin-induced PF in mice, human IPF lungs do not show elevated levels of P-gp and BCRP . This discrepancy suggests that the mechanisms of fibrosis may differ between the animal model and the human disease .

Mechanism of Action

Bleomycin B’1 exerts its effects primarily by binding to DNA and causing strand breaks. This process involves the formation of a complex with metal ions, such as iron, which then reacts with oxygen to produce reactive oxygen species. These reactive species cause single and double-strand breaks in DNA, leading to cell death. The compound also inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bleomycin B'1 is often compared to other DNA-targeting agents and natural products with overlapping mechanisms or structural features. Below is a detailed analysis of its similarities and distinctions with key analogs and functionally related compounds.

Artemisinin Derivatives (CMK-0298 and CMK-0398)

  • Mechanism : Artemisinin derivatives, such as CMK-0298 and CMK-0398, interfere with topoisomerase I (Topo 1) activity by stabilizing DNA-topoisomerase complexes, unlike this compound, which directly cleaves DNA via radical formation .
  • DNA Interaction : In DNA decatenation assays, both this compound and artemisinin derivatives alter DNA migration patterns in agarose gels. However, Bleomycin achieves DNA compaction at lower equilibrium concentrations (≥1 µg/mL), whereas artemisinin derivatives require higher concentrations due to their smaller molecular size and weaker intercalation .
  • Therapeutic Context : Artemisinin derivatives are primarily antimalarials, while this compound is restricted to oncology and sclerotherapy .

Benzo(a)pyrene (B(a)P)

  • Mechanism : B(a)P, a polycyclic aromatic hydrocarbon, induces DNA damage via metabolic activation to reactive epoxides that form bulky DNA adducts. In contrast, this compound causes direct strand breaks without metabolic activation .
  • Cellular Effects: Both compounds shorten telomeres in human bronchial epithelial cells (16HBE), but this compound achieves this at lower concentrations (4 µg/mL vs. 1–4 µM for B(a)P), highlighting its potent genotoxicity .

Rapamycin

  • Origin : Both this compound and rapamycin are natural products of Streptomyces spp., but rapamycin acts via mTOR inhibition to suppress immune responses and cell proliferation, unlike Bleomycin’s DNA-centric mechanism .
  • Clinical Use: Rapamycin is used in immunosuppression and cancer therapy, while this compound lacks significant immunosuppressive properties .

Classical DNA Intercalators (e.g., Doxorubicin)

  • Toxicity Profile: Both cause tissue-specific toxicity (cardiotoxicity for doxorubicin vs. pulmonary fibrosis for Bleomycin), but Bleomycin’s non-cell-cycle-dependent action makes it effective in slow-growing tumors .

Comparative Data Table

Compound Mechanism of Action Effective Concentration Origin Primary Use Key Adverse Effects
This compound DNA strand breaks via radical generation 1–2 µg/mL Streptomyces spp. Oncology, sclerotherapy Pulmonary fibrosis
Artemisinin Derivatives Topo 1 inhibition, weak intercalation ≥25 µM Synthetic derivatives Antimalarial Limited data
Benzo(a)pyrene DNA adduct formation 1–4 µM Environmental toxin Research (carcinogen) Carcinogenicity
Rapamycin mTOR inhibition 10–100 nM Streptomyces hygroscopicus Immunosuppression, oncology Hyperlipidemia, nephrotoxicity

Research Findings and Implications

  • DNA Damage Specificity : this compound’s selectivity for guanine-rich sequences distinguishes it from artemisinin derivatives and B(a)P, which exhibit broader DNA interaction patterns .
  • Therapeutic Optimization : Structural modifications of this compound, such as altering the disaccharide moiety, could enhance tumor targeting and reduce pulmonary toxicity, a strategy less explored for artemisinin derivatives .

Q & A

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing this compound datasets?

  • Methodological Answer : Deposit raw data in repositories like ChEMBL or PubChem with unique identifiers. Annotate metadata using controlled vocabularies (e.g., MeSH terms) and provide computational workflows (e.g., Jupyter notebooks) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.